Mikamicina B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La Mikamicina B tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La Mikamicina B ejerce sus efectos inhibiendo la síntesis de proteínas en las bacterias. Se une al ribosoma bacteriano e interfiere con la fase de elongación de la síntesis de proteínas . Esta inhibición evita que las bacterias produzcan proteínas esenciales, lo que lleva a su muerte .

Análisis Bioquímico

Biochemical Properties

Mikamycin B plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with P-glycoprotein, where Mikamycin B acts as a substrate and inhibitor, thereby affecting the efflux of other compounds from cells . Additionally, Mikamycin B inhibits the function of ribosomes by binding to the peptidyl transferase center, which is crucial for protein synthesis . This interaction disrupts the elongation phase of translation, leading to the inhibition of bacterial growth.

Cellular Effects

Mikamycin B exerts profound effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the ribosome, leading to cell death . In eukaryotic cells, Mikamycin B has been shown to affect mitochondrial protein synthesis and respiration, which can lead to altered cellular metabolism . Additionally, Mikamycin B can influence cell signaling pathways and gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Mikamycin B involves its binding to the ribosomal peptidyl transferase center, where it inhibits the formation of peptide bonds during protein synthesis . This binding interaction prevents the elongation of the nascent peptide chain, effectively halting translation and leading to bacterial cell death. Mikamycin B also interacts with P-glycoprotein, inhibiting its function and affecting the transport of other compounds across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mikamycin B can change over time due to its stability and degradation. Studies have shown that Mikamycin B is relatively stable at room temperature but can degrade over extended periods . Long-term exposure to Mikamycin B in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although the development of resistance can occur with prolonged use . Additionally, the stability of Mikamycin B can be influenced by factors such as pH and temperature, which can affect its efficacy in laboratory experiments .

Dosage Effects in Animal Models

The effects of Mikamycin B vary with different dosages in animal models. At low doses, Mikamycin B exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where increasing the dosage beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.

Metabolic Pathways

Mikamycin B is involved in several metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes such as lactonase, which catalyzes the hydrolysis of the lactone linkage in Mikamycin B . This interaction is crucial for the activation and degradation of Mikamycin B, affecting its overall efficacy and stability. Additionally, Mikamycin B can influence metabolic flux and metabolite levels by inhibiting protein synthesis and altering cellular metabolism .

Transport and Distribution

Within cells and tissues, Mikamycin B is transported and distributed through interactions with transporters and binding proteins. P-glycoprotein plays a significant role in the efflux of Mikamycin B from cells, affecting its intracellular concentration and distribution . Additionally, Mikamycin B can accumulate in specific tissues, such as the liver and kidneys, where it can exert its antibacterial effects . The distribution of Mikamycin B is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

Mikamycin B exhibits specific subcellular localization, which is crucial for its activity and function. It primarily localizes to the ribosomes, where it inhibits protein synthesis by binding to the peptidyl transferase center . Additionally, Mikamycin B can localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and respiration . The subcellular localization of Mikamycin B is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Mikamicina B es producida por la bacteria Streptomyces mitakaensis. La preparación implica la fermentación de esta bacteria, seguida de procesos de extracción y purificación . El procedimiento de purificación incluye la precipitación con sulfato de amonio seguida de cromatografía en columnas de fosfato de calcio-celulosa, DEAE-celulosa y Sephadex .

Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala de Streptomyces mitakaensis. El caldo de fermentación se somete entonces a una serie de pasos de extracción y purificación para aislar la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La Mikamicina B experimenta reacciones de hidrólisis, particularmente la hidrólisis de su enlace lactónico .

Reactivos y condiciones comunes: La hidrólisis de la this compound se lleva a cabo típicamente utilizando preparaciones libres de células de Streptomyces mitakaensis o lactonasa de this compound purificada .

Productos principales: El producto principal de la hidrólisis de la this compound es el ácido this compound .

Comparación Con Compuestos Similares

La Mikamicina B está estrechamente relacionada con varios otros antibióticos, incluyendo:

- Ostreogricina

- Estreptogramina

- Vernamicina

- Pristinamicina

- Virginiamicina

Estos compuestos comparten estructuras y mecanismos de acción similares, pero difieren en sus espectros antimicrobianos y potencia específicos . La this compound es única en su potente actividad contra las bacterias Gram-positivas y su capacidad de actuar sinérgicamente con otros antibióticos del grupo de las estreptograminas .

Propiedades

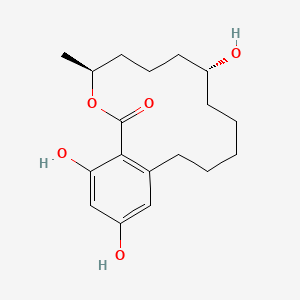

IUPAC Name |

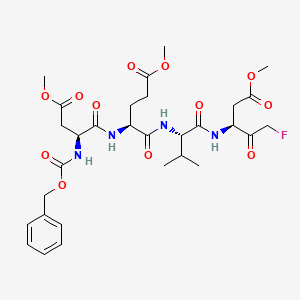

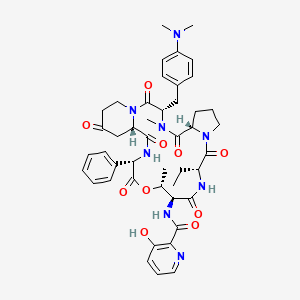

N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXCETJZBDTKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-03-1 | |

| Record name | Ostreogrycin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mikamycin B targets the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. [, ] This inhibition ultimately leads to bacterial cell death.

A: While the provided research articles do not delve into the detailed spectroscopic data of Mikamycin B, they mention it as a depsipeptide antibiotic. [, ] For a detailed structural analysis, including molecular formula and weight, please refer to chemical databases like PubChem or ChemSpider.

A: Limited information is available on the material compatibility of Mikamycin B. Research primarily focuses on its stability during fermentation, where it is susceptible to degradation by the enzyme Mikamycin B lactonase. [, , ]

A: Mikamycin B itself does not possess catalytic properties. It acts as an inhibitor rather than a catalyst. Its primary application is as an antibacterial agent against Gram-positive bacteria. [, ]

ANone: The provided articles do not mention the use of computational chemistry or modeling techniques for Mikamycin B.

A: While specific SAR studies are not detailed in these articles, research suggests that the lactone ring of Mikamycin B is crucial for its activity. Hydrolysis of this ring by Mikamycin B lactonase leads to inactivation of the antibiotic. [, ]

ANone: The provided articles do not offer information on SHE regulations or risk management specific to Mikamycin B. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage.

A: While the provided articles do not detail specific in vivo studies or clinical trials, they highlight Mikamycin B's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This suggests its potential therapeutic value, warranting further investigation through in vivo and clinical studies.

A: Research points to the emergence of resistance to Mikamycin B in MRSA strains. [, ] Interestingly, some strains exhibit inducible resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics, including Mikamycin B, often mediated by plasmids. [, ] This highlights the complex interplay of resistance mechanisms and the potential for cross-resistance within this class of antibiotics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

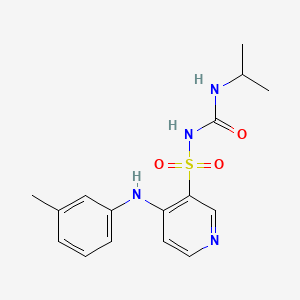

![2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride](/img/structure/B1682413.png)